molecular formula C27H41NO4 B10768067 Bimatoprost diethyl amide

Bimatoprost diethyl amide

Cat. No.: B10768067
M. Wt: 443.6 g/mol
InChI Key: CDQCYBXRNLOTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bimatoprost diethyl amide is a synthetic analog of prostaglandin F2α. It is primarily known for its application in ophthalmology, particularly in the treatment of glaucoma and ocular hypertension. This compound works by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure. This compound is also used in cosmetic products to enhance eyelash growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bimatoprost diethyl amide involves several steps, starting from readily available prostaglandin intermediates. The key steps include the formation of the prostaglandin backbone, followed by the introduction of the diethyl amide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Bimatoprost diethyl amide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Bimatoprost diethyl amide has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying prostaglandin analogs and their reactions.

    Biology: Research on its effects on cellular processes and signaling pathways is ongoing.

    Medicine: Its primary application is in the treatment of glaucoma and ocular hypertension. It is also used in cosmetic products to promote eyelash growth.

    Industry: The compound is used in the formulation of various pharmaceutical and cosmetic products.

Mechanism of Action

Bimatoprost diethyl amide exerts its effects by mimicking the activity of prostaglandins. It binds to prostaglandin receptors in the eye, leading to increased outflow of aqueous humor and reduced intraocular pressure. The compound also affects the growth phase of hair follicles, which is why it is used in cosmetic products for eyelash growth.

Comparison with Similar Compounds

Similar Compounds

  • Latanoprost
  • Travoprost
  • Tafluprost
  • Unoprostone

Uniqueness

Bimatoprost diethyl amide is unique due to its specific structural modifications, which enhance its efficacy and reduce side effects compared to other prostaglandin analogs. Its diethyl amide group distinguishes it from other compounds like latanoprost and travoprost, which have different functional groups.

Properties

Molecular Formula

C27H41NO4

Molecular Weight

443.6 g/mol

IUPAC Name

7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]-N,N-diethylhept-5-enamide

InChI

InChI=1S/C27H41NO4/c1-3-28(4-2)27(32)15-11-6-5-10-14-23-24(26(31)20-25(23)30)19-18-22(29)17-16-21-12-8-7-9-13-21/h5,7-10,12-13,18-19,22-26,29-31H,3-4,6,11,14-17,20H2,1-2H3

InChI Key

CDQCYBXRNLOTSU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O

Origin of Product

United States

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